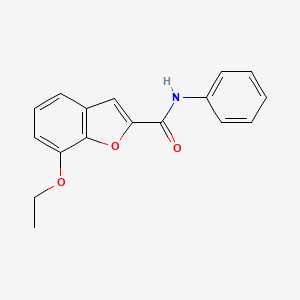

7-ethoxy-N-phenylbenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-14-10-6-7-12-11-15(21-16(12)14)17(19)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYSLAIOACRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Ethoxy N Phenylbenzofuran 2 Carboxamide and Analogues

Conventional Multi-Step Synthetic Routes

Conventional approaches to synthesizing 7-ethoxy-N-phenylbenzofuran-2-carboxamide typically involve a sequential process: first, the construction of the benzofuran-2-carboxylic acid core, followed by the coupling of this acid with an appropriate amine to form the desired carboxamide.

A common and well-established method for the synthesis of the benzofuran-2-carboxylic acid core starts from a substituted salicylaldehyde (B1680747). For the target compound, the synthesis would commence with 2-hydroxy-3-ethoxybenzaldehyde.

The initial step often involves an O-alkylation of the phenolic hydroxyl group with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetonitrile. This reaction is typically performed under reflux conditions. Following the O-alkylation, a cyclization reaction is induced to form the benzofuran (B130515) ring. Subsequent hydrolysis of the resulting ester yields the benzofuran-2-carboxylic acid. niscair.res.inresearchgate.net

A general representation of this synthetic sequence is outlined below:

O-Alkylation: Reaction of a substituted salicylaldehyde with ethyl bromoacetate.

Cyclization: Intramolecular condensation to form the ethyl benzofuran-2-carboxylate.

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde | 1. Ethyl bromoacetate, K₂CO₃, Acetonitrile, Reflux, 24h; 2. Hydrolysis | Benzofuran-2-carboxylic acid | ~86 (for the ester) | niscair.res.in |

| Substituted Salicylaldehydes | 1. Ethyl chloroacetate, K₂CO₃, DMF, 80°C, 4h; 2. KOH, Ethanol/H₂O | Substituted Benzofuran-2-carboxylic acids | Not specified | researchgate.net |

Once the benzofuran-2-carboxylic acid is prepared, the final step is the formation of the amide bond with aniline (B41778) to yield 7-ethoxy-N-phenylbenzofuran-2-carboxamide. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.

Common coupling reagents used for this purpose include N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org The reaction is generally carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine. acs.orgnih.gov

Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.innih.gov The resulting benzofuran-2-carbonyl chloride is then reacted with aniline to form the desired amide.

| Carboxylic Acid | Amine | Coupling Reagents and Conditions | Product | Yield (%) | Reference |

| 7-Methoxy-2-benzofuran-carboxylic acid | Substituted anilines | CDI, THF, 12-14h | 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Moderate to good | nih.gov |

| 2-Arylbenzofuran-3-carboxylic acid | Various amines | TBTU, Triethylamine, DMF, rt, overnight | 2-Aryl-3-(substituted)aminocarbonylbenzofurans | 14-88 | acs.org |

| Benzodifuran-2-carboxylic acid | Various amines | Oxalyl chloride, then amine, Triethylamine | Amide derivatives of benzodifuran-2-carboxylic acid | Not specified | nih.gov |

Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of benzofuran-2-carboxamides, ultrasound and microwave-assisted protocols have emerged as powerful green alternatives to conventional heating methods.

Ultrasound irradiation has been demonstrated to be an effective tool in accelerating organic reactions, often leading to higher yields and shorter reaction times under milder conditions. The synthesis of benzofuran derivatives can be promoted by sonochemistry. scielo.org.za For instance, ultrasound has been utilized in the one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reactions. nih.govresearchgate.net While a specific protocol for 7-ethoxy-N-phenylbenzofuran-2-carboxamide is not detailed, the application of ultrasound to the synthesis of related benzofuran-oxadiazole molecules has been reported, suggesting its potential applicability. nih.gov The use of ultrasound can reduce reaction times and energy consumption, aligning with the principles of green chemistry. scielo.org.za

| Reaction Type | Key Features of Ultrasound-Assisted Method | Reference |

| One-pot synthesis of 2-substituted benzofurans | Sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation. | nih.govresearchgate.net |

| Synthesis of benzofuran appended oxadiazoles | Efficient synthesis of complex heterocyclic systems. | nih.gov |

| Synthesis of 2-benzylidenebenzofuran-3(2H)-ones | Faster reaction and higher yield compared to conventional methods. | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. researchgate.net

The synthesis of benzofuran-2-carboxylic acids, a key intermediate, has been significantly expedited using microwave irradiation. For example, the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids can be completed in just 5 minutes under microwave heating, compared to 3 hours with conventional methods. nih.gov This rapid and high-yielding protocol provides an efficient route to the necessary acid precursor. nih.gov

Furthermore, the direct synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been achieved through microwave-assisted one-pot parallel approaches, for instance, via O-alkylation followed by a Knoevenagel condensation. researchgate.net Microwave heating has also been successfully applied in Suzuki coupling reactions to produce 5-arylbenzofuran-2-carboxylates, demonstrating the versatility of this technology in functionalizing the benzofuran scaffold. researchgate.net

| Reaction | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Perkin rearrangement of 3-bromocoumarins | ~3 hours | 5 minutes | Very high yields (e.g., 99%) | nih.gov |

| Synthesis of benzofuran-3(2H)-ones | Not specified | Shorter reaction time | Facile synthesis | nih.gov |

Innovative Benzofuran Ring Construction Techniques

Beyond the classical synthetic routes, a variety of innovative methods for the construction of the benzofuran ring have been developed, often utilizing transition metal catalysis to achieve novel transformations. These methods offer alternative pathways to access diverse benzofuran structures.

Recent advances include:

Palladium and Copper-Catalyzed Reactions: Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful method for constructing 2,3-disubstituted benzofurans. nih.govrsc.org

Rhodium-Catalyzed Annulation: A novel synthesis of the benzofuran ring has been reported via a rhodium-catalyzed annulation involving C-H directing group migration. acs.org

Iron-Mediated Cyclization: Ferric chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through a direct oxidative aromatic C-O bond formation. mdpi.com

Metal-Free Oxidative Cyclization: An I₂O₅-mediated method has been developed for the construction of sulfonylated benzofurans under metal-free conditions through the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides. mdpi.com

Radical Cyclization: Complex benzofuran derivatives can be constructed through unique free radical cyclization cascades, providing a route to otherwise difficult-to-prepare polycyclic systems. rsc.org

These innovative strategies expand the synthetic chemist's toolbox for accessing a wide array of functionalized benzofurans, which can then be further elaborated to carboxamides like 7-ethoxy-N-phenylbenzofuran-2-carboxamide.

Free Radical Cyclization Approaches

Free radical cyclization reactions have emerged as a powerful tool for the construction of cyclic systems, including the benzofuran nucleus. These reactions are often characterized by their mild conditions and tolerance of a wide range of functional groups. One of the common strategies involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic ring to form the furan (B31954) moiety.

A prevalent method for initiating such cyclizations is the use of manganese(III) acetate (B1210297) [Mn(OAc)₃]. This reagent can oxidize a variety of precursors to generate the necessary radical intermediates. For the synthesis of benzofuran scaffolds, a common approach involves the Mn(OAc)₃-mediated reaction of a phenol (B47542) with a β-keto ester or an alkyne. The mechanism generally proceeds through the formation of a phenoxy radical, which then adds to the unsaturated system. The subsequent cyclization and oxidative aromatization lead to the desired benzofuran ring.

While direct experimental data for the synthesis of 7-ethoxy-N-phenylbenzofuran-2-carboxamide via this method is not extensively reported in the literature, the synthesis of analogous benzofuran-2-carboxylates has been documented. The general approach would involve the reaction of an appropriately substituted 2-ethoxyphenol (B1204887) derivative with a suitable three-carbon building block bearing the precursor to the 2-carboxamide (B11827560) group, under the influence of a radical initiator like Mn(OAc)₃.

A notable example of a related transformation is the cascade radical cyclization for the synthesis of complex benzofurylethylamine derivatives. In this method, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization, followed by an intermolecular radical-radical coupling. nih.gov Although this specific example leads to a different substitution pattern at the 2-position, it highlights the versatility of radical cyclization cascades in constructing the benzofuran core. nih.gov

| Precursor Type | Radical Initiator | Key Reaction Steps | Product Scope | Reference |

| β-Ketoester and Phenol | Mn(OAc)₃ | Oxidation, Radical Addition, Cyclization, Aromatization | Substituted benzofuran-2-carboxylates | General Methodology |

| 2-Iodo aryl allenyl ether | 2-Azaallyl anion (SET) | SET, Radical Cyclization, Radical-Radical Coupling | Polycyclic benzofurylethylamines | nih.gov |

Proton Quantum Tunneling-Enabled Cyclizations

A fascinating and less conventional approach to the synthesis of benzofurans involves the phenomenon of proton quantum tunneling. This quantum mechanical effect allows a proton to overcome a reaction barrier by "tunneling" through it, rather than requiring the classical energy to pass over it. This can lead to reactions occurring at significantly lower temperatures than would be predicted by classical transition state theory and can offer exceptional selectivity.

The application of proton tunneling to benzofuran synthesis has been demonstrated in the context of intramolecular hydroalkoxylation of o-alkynylphenols. In a notable study, the cyclization of a terphenyl-based precursor to form a benzofuran derivative was observed to occur on a silver surface at temperatures as low as 150 K. nih.gov The reaction proceeds via the transfer of a proton from the phenolic hydroxyl group to the alkyne, initiating the ring closure.

The definitive evidence for the role of proton tunneling in this type of reaction comes from the kinetic isotope effect (KIE). By replacing the acidic proton with deuterium, a significant decrease in the reaction rate is observed. This is because deuterium, being heavier than a proton, has a much lower probability of tunneling through the reaction barrier. In the aforementioned on-surface synthesis, a large KIE was measured, confirming that proton tunneling was the dominant pathway for the reaction. nih.gov

While this on-surface synthesis provides a compelling proof-of-concept, translating this phenomenon into a practical, solution-phase synthesis for compounds like 7-ethoxy-N-phenylbenzofuran-2-carboxamide presents considerable challenges. The precise orientation of the reacting groups and the influence of the catalytic surface play a crucial role in facilitating the tunneling process. However, the principle of designing precursors where a proton transfer can initiate a favorable cyclization remains a tantalizing prospect for future synthetic strategies. It is believed that constructing benzofuran rings through proton quantum tunneling can lead to high yields with fewer side reactions, making it a conducive method for complex benzofuran systems.

| Precursor | Reaction Type | Key Feature | Experimental Evidence | Reference |

| o-Alkynylphenol derivative | Intramolecular Hydroalkoxylation | Furan ring closure at low temperatures | Large Kinetic Isotope Effect (KIE) upon deuteration | nih.gov |

Structure Activity Relationship Sar Insights of Benzofuran 2 Carboxamide Derivatives

Elucidation of Key Structural Determinants for Biological Potency

Systematic modifications of the benzofuran-2-carboxamide (B1298429) structure have allowed researchers to identify key determinants for biological activity. These include the substituents at the C-2 position of the benzofuran (B130515) core, substitutions on the phenyl ring of the carboxamide moiety, and functional groups on the benzofuran ring itself, particularly at the 7-position.

The C-2 position of the benzofuran scaffold is a critical site for modulating biological activity. Preliminary SAR studies have indicated that the presence of an ester group or a heterocyclic substitution at this position is a key factor for the cytotoxic activity of these compounds. nih.gov The carboxamide linkage at C-2, as seen in 7-ethoxy-N-phenylbenzofuran-2-carboxamide, is essential. For instance, in a series of anticancer derivatives, the -CONH group was found to be necessary for activity. nih.gov Altering the carboxamide linker itself or replacing it with other functional groups can significantly impact the compound's interaction with biological targets.

The N-phenyl group of the carboxamide offers a wide scope for modification, and substitutions on this ring have a profound impact on biological activity. The nature, position, and electronic properties of these substituents can dictate the potency and even the type of biological response.

For example, in the context of modulating Amyloid Beta (Aβ42) aggregation, the substitution pattern on the N-phenyl ring is determinative. nih.govresearchgate.net

A methoxyphenol moiety on the phenyl ring leads to compounds that inhibit Aβ42 aggregation.

Conversely, a 4-methoxyphenyl (B3050149) substituent results in compounds that promote Aβ42 fibrillogenesis. nih.govresearchgate.net

Replacing the methoxyphenol with a 3,4-dimethoxyphenyl group was found to be detrimental to the anti-aggregation properties. nih.gov

In the pursuit of neuroprotective agents, substitutions on the N-phenyl ring of 7-methoxy-N-phenylbenzofuran-2-carboxamide analogues were shown to be important for activity against excitotoxic damage. Specifically, a methyl (-CH3) group at the R2 (ortho) position and a hydroxyl (-OH) group at the R3 (meta) position were identified as being significant for conferring neuroprotective effects. nih.govresearchgate.net

For anticancer applications, halogen substitutions on the N-phenyl ring are considered beneficial, enhancing cytotoxic properties due to their hydrophobicity and electron-donating characteristics. nih.gov The position is also crucial, with maximum activity often observed when a halogen atom is placed at the para position of the N-phenyl ring. nih.gov Furthermore, the presence of an N-phenethyl carboxamide, particularly with a morpholinyl substitution at the para position, significantly enhances antiproliferative activity. nih.gov

| Substituent on N-phenyl Ring | Position | Observed Biological Effect | Reference |

|---|---|---|---|

| Methoxyphenol | - | Inhibition of Aβ42 aggregation | nih.gov |

| 4-Methoxyphenyl | para | Promotion of Aβ42 aggregation | nih.govresearchgate.net |

| Methyl (-CH3) | ortho (R2) | Potent neuroprotection | nih.govresearchgate.net |

| Hydroxyl (-OH) | meta (R3) | Marked neuroprotection | nih.govresearchgate.net |

| Halogen (e.g., Cl, Br, F) | para | Enhanced cytotoxic activity | nih.gov |

| Morpholinyl (on N-phenethyl) | para | Significantly enhanced antiproliferative activity | nih.gov |

Substituents on the fused benzene (B151609) ring of the benzofuran core also play a role in modulating activity. The 7-position is of particular interest. In the case of 7-ethoxy-N-phenylbenzofuran-2-carboxamide, the ethoxy group (-OCH2CH3) is an important feature.

The three-dimensional conformation of benzofuran-2-carboxamide derivatives is a critical factor in their biological activity. The relative orientation of the benzofuran ring and the N-phenyl carboxamide moiety can influence how the molecule fits into a target's binding site.

Optimization Strategies Based on SAR Data

The insights gained from structure-activity relationship studies are invaluable for guiding the optimization of lead compounds and designing new derivatives with enhanced potency and selectivity.

Based on the accumulated SAR data, a general pharmacophore model for biologically active benzofuran-2-carboxamide derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For activity as Aβ42 aggregation inhibitors, the pharmacophore appears to include:

A planar benzofuran ring system, which can interact with β-sheet structures.

A C-2 carboxamide linker.

An N-phenyl ring capable of hosting specific hydrogen-bond donating and accepting groups, such as a methoxyphenol moiety. nih.gov

For neuroprotective activity, the key features seem to be:

An electron-donating alkoxy group at the C-7 position of the benzofuran ring (e.g., methoxy (B1213986) or ethoxy). nih.gov

A C-2 N-phenylcarboxamide core.

Specific small substituents, such as methyl or hydroxyl groups, at the ortho or meta positions of the N-phenyl ring. nih.govresearchgate.net

These models serve as a blueprint for designing future derivatives, such as analogues of 7-ethoxy-N-phenylbenzofuran-2-carboxamide, with potentially superior and more targeted biological profiles.

Biological Activity Profiles and Mechanistic Investigations

Antitumor and Antiproliferative Activity

The benzofuran (B130515) scaffold is a core component of numerous biologically active compounds, and its derivatives have been a significant focus in the development of novel anticancer agents. nih.gov Research has confirmed the potent inhibitory effects of various benzofuran-based heterocycles against a range of human cancer cell lines. nih.gov

Cytotoxic Effects on Malignant Cell Lines

Direct studies on the cytotoxic effects of 7-ethoxy-N-phenylbenzofuran-2-carboxamide on malignant cell lines are not available in the current body of scientific literature. However, research on a closely related series of chalcone (B49325) derivatives synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone provides some insight into the potential activity of this scaffold. researchgate.net

A newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one , was investigated for its anticancer activity in human lung cancer cell lines (A549 and H1299) and colon cancer cell lines (HCT116 and HT29). ejmo.org The study found that this compound significantly decreased cell viability in a concentration-dependent manner across all four cell lines. ejmo.org The colon cancer cells appeared to be more sensitive to the compound than the lung cancer cells. ejmo.org

The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this derivative. ejmo.org

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| A549 | Lung Cancer | 2.85 |

| H1299 | Lung Cancer | 1.46 |

| HCT116 | Colon Cancer | 0.59 |

| HT29 | Colon Cancer | 0.35 |

Molecular Mechanisms of Antineoplastic Action

The precise molecular mechanisms of 7-ethoxy-N-phenylbenzofuran-2-carboxamide have not been elucidated. The following sections discuss the mechanisms identified for other related benzofuran derivatives, which may offer potential avenues of action for the subject compound.

Enzyme Inhibition (e.g., Farnesyltransferase, Estrogen Receptor, Human Peptide Deformylase, Carbonic Anhydrases)

There is no specific information available regarding the inhibition of farnesyltransferase, estrogen receptor, or human peptide deformylase by 7-ethoxy-N-phenylbenzofuran-2-carboxamide. However, studies on other benzofuran derivatives have shown activity against different enzyme targets. For instance, certain benzofuran-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms that are related to tumor activity. scispace.com

Interference with Tubulin Polymerization and Microtubule Dynamics

Tubulin polymerization is a critical process for cell division, making it a key target for anticancer drugs. nih.gov While there is no direct evidence for 7-ethoxy-N-phenylbenzofuran-2-carboxamide, the anticancer effects of some benzofuran derivatives have been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. scispace.com For the class of chalcone derivatives incorporating the 7-ethoxy-1-benzofuran system, inhibition of tubulin polymerization is suggested as one of several possible anticancer mechanisms, although this was not experimentally confirmed for the specific compounds tested. researchgate.net

Modulation of Signaling Pathways (e.g., Hypoxia-Inducible Factor (HIF-1) pathway, NF-kappaB, p53)

No studies have been published that directly link 7-ethoxy-N-phenylbenzofuran-2-carboxamide to the modulation of the Hypoxia-Inducible Factor (HIF-1), NF-kappaB, or p53 signaling pathways. Research into the broader family of benzofuran derivatives has indicated potential interactions with these critical cancer-related pathways. For example, a specific benzene-sulfonamide-based benzofuran derivative was synthesized with the express purpose of inhibiting the HIF-1 pathway. nih.gov Furthermore, a novel benzofuran-isatin conjugate demonstrated anticancer effects associated with the upregulation of the tumor suppressor p53. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. oaepublish.com For the chalcone derivative synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone, the mode of cell death was investigated using fluorescence imaging methods, with results indicating the induction of apoptosis. ejmo.org It has been suggested that the anticancer activity of such compounds could be due to the induction of apoptosis through caspase-dependent pathways. researchgate.net Studies on other, different benzofuran derivatives have also confirmed their ability to induce apoptosis, often associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. scispace.comnih.gov

Neurobiological and Neurodegenerative Disease Modulation

There is no available research specifically investigating the neurobiological and neurodegenerative disease modulation properties of 7-ethoxy-N-phenylbenzofuran-2-carboxamide.

Scientific literature lacks specific data on the modulation of amyloid-beta (Aβ42) aggregation by 7-ethoxy-N-phenylbenzofuran-2-carboxamide.

There are no studies available that specifically examine the promotion of specific fibril formation of Aβ42 by 7-ethoxy-N-phenylbenzofuran-2-carboxamide.

There is no direct evidence or research on the attenuation of Aβ42-induced neurotoxicity in neuronal cells by 7-ethoxy-N-phenylbenzofuran-2-carboxamide.

No studies have been published that specifically investigate the neuroprotective effects of 7-ethoxy-N-phenylbenzofuran-2-carboxamide against excitotoxic insults such as N-methyl-D-aspartate (NMDA)-induced damage.

There is no available research that explores the therapeutic potential or mechanistic role of 7-ethoxy-N-phenylbenzofuran-2-carboxamide in the context of either Alzheimer's disease or Parkinson's disease.

Modulation of Amyloid-Beta (Aβ42) Aggregation

Antioxidant Properties

The antioxidant properties of 7-ethoxy-N-phenylbenzofuran-2-carboxamide have not been specifically evaluated in any published scientific studies.

Radical Scavenging Capacity (e.g., DPPH radical scavenging)

The antioxidant potential of benzofuran-2-carboxamide (B1298429) derivatives has been evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). In studies involving a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are structurally similar to the target compound, specific substitutions on the N-phenyl ring were found to be crucial for activity. nih.govnih.govresearchgate.net

One particular derivative, featuring a hydroxyl (-OH) group at the R3 position of the N-phenyl ring, demonstrated a moderate capacity to scavenge DPPH radicals. nih.govnih.govresearchgate.net Further research on other N-phenylbenzofuran-2-carboxamide derivatives possessing a methoxyphenol pharmacophore showed significant DPPH scavenging activity, reaching 45–56% at a concentration of 25 μM. nih.gov These findings underscore the importance of the substitution pattern on the N-phenyl moiety in modulating the radical scavenging properties of the benzofuran-2-carboxamide core. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant mechanism. rsc.org

| Compound Derivative | Concentration (μM) | Scavenging Activity (%) | Source |

|---|---|---|---|

| Derivative with methoxyphenol pharmacophore (4a) | 25 | ~56% | nih.gov |

| Derivative with methoxyphenol pharmacophore (4b) | 25 | ~52% | nih.gov |

| Derivative with methoxyphenol pharmacophore (5a) | 25 | ~45% | nih.gov |

| Derivative with methoxyphenol pharmacophore (5b) | 25 | ~50% | nih.gov |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process of oxidative damage that affects cellular membranes and can lead to cell death. nih.gov The protective effects of benzofuran-2-carboxamide derivatives against this form of damage have been investigated. Research on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that certain compounds in this class can effectively inhibit lipid peroxidation. nih.govnih.govresearchgate.net

Specifically, a derivative with a hydroxyl substitution on the N-phenyl ring (compound 1j) was found to inhibit in vitro lipid peroxidation in rat brain homogenates to an appreciable degree. nih.govnih.govresearchgate.net This inhibitory action suggests that these compounds can interfere with the chain reaction of lipid peroxidation, thereby protecting biological membranes from oxidative stress. nih.govmdpi.com This activity complements their radical scavenging capacity, highlighting a multi-faceted antioxidant profile.

Antimicrobial and Antiviral Activity

Broad-Spectrum Antimicrobial Potential

Benzofuran derivatives are recognized for a wide array of pharmacological applications, including antimicrobial activities. researchgate.net Various studies have demonstrated that compounds featuring the benzofuran nucleus possess potential against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govresearchgate.net

For instance, one investigation into new benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum found that a specific compound exhibited moderate antibacterial activity against Salmonella typhimurium (MIC = 12.5 μg/mL), Escherichia coli (MIC = 25 μg/mL), and Staphylococcus aureus (MIC = 12.5 μg/mL). mdpi.com Another study highlighted that cicerfuran, a 2-arylbenzofuran, was the only compound among a tested series to show notable antimicrobial activity, with MICs as low as 25 μg/mL. researchgate.net While data for 7-ethoxy-N-phenylbenzofuran-2-carboxamide itself is specific, the consistent antimicrobial activity observed in structurally related compounds suggests a promising potential for this chemical class. researchgate.net

| Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|

| Salmonella typhimurium | 12.5 | mdpi.com |

| Escherichia coli | 25 | mdpi.com |

| Staphylococcus aureus | 12.5 | mdpi.com |

Specific Antiviral Efficacy (e.g., Anti-Hepatitis C Virus, Anti-HIV)

The benzofuran scaffold has been explored as a template for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The emergence of drug-resistant viral strains necessitates the discovery of new drugs with different mechanisms of action. nih.gov

Research has shown that certain 3-benzoylbenzofuran derivatives are potent inhibitors of HIV pseudoviruses. nih.gov Mechanistic studies, including time-of-addition assays and direct enzyme inhibition, revealed that these compounds could act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or as HIV entry inhibitors. nih.gov One pyrazole (B372694) derivative of a benzofuran was identified as a particularly active HIV-1 protease inhibitor, with an IC50 value of 31.59 ± 3.83 μM. nih.gov These findings indicate that the benzofuran core structure is a viable starting point for designing new antiretroviral agents that can target various stages of the HIV lifecycle.

Targeting Bacterial Pathogen Enzymes (e.g., Mycobacterium tuberculosis Polyketide Synthase 13)

The cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, contains unique mycolic acids that are essential for its viability and virulence. nih.gov Polyketide synthase 13 (Pks13) is a crucial enzyme that catalyzes the final condensation step in mycolic acid biosynthesis, making it an attractive target for novel anti-TB drugs. nih.govamazonaws.com

Inhibitors targeting the thioesterase activity of Pks13 have been identified as a promising avenue for tuberculosis treatment. x-chemrx.com Structure-guided approaches have been employed to discover novel chemical classes that can inhibit this enzyme. nih.gov While specific studies on 7-ethoxy-N-phenylbenzofuran-2-carboxamide are not detailed, the broader class of benzofuran derivatives has been investigated in silico as potential Pks13 inhibitors. amazonaws.com The development of potent and specific Pks13 inhibitors represents a key strategy in overcoming the challenges of drug-resistant tuberculosis. nih.govresearchgate.net

Osteogenic Differentiation Promotion

Osteoporosis is a disease characterized by an imbalance in bone remodeling, leading to decreased bone mass and an increased risk of fractures. jst.go.jpnih.gov While current treatments often focus on inhibiting bone resorption, there is a significant need for orally active drugs that promote bone formation (osteogenesis). jst.go.jp

Recent studies have identified benzofuran derivatives as a promising class of compounds for promoting osteoblast differentiation. jst.go.jp In a search for novel osteogenic agents, a series of benzofuran derivatives were synthesized and evaluated. One compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, demonstrated potent activity in promoting the differentiation of mouse mesenchymal stem cells into osteoblasts. jst.go.jp The mechanism of action for this class of compounds is suggested to be the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov This research identifies the 3,5-disubstituted benzofuran scaffold as a valuable framework for developing orally active drugs for the treatment of osteoporosis. jst.go.jpnih.gov

Stimulation of Osteoblast Maturation

The process of osteoblast differentiation is critical for bone formation. Research into various synthetic compounds has identified benzofuran derivatives as a class of molecules that can promote this process. nih.gov These compounds have been shown to enhance osteoblast differentiation by activating pathways such as estrogenic signaling and bone morphogenetic protein (BMP) signaling. nih.gov The stimulation of these pathways leads to the maturation of osteoblasts, which are the cells responsible for synthesizing bone matrix.

Inhibition of Cyclin-Dependent Kinase 8 (CDK8) as a Mechanism

A key mechanism through which certain benzofuran derivatives exert their osteogenic effects is the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8, these compounds can influence the expression of genes that drive osteoblast differentiation and maturation. For instance, studies on diphenylether derivatives have also linked CDK8 inhibition to enhanced osteoblast differentiation. nih.gov This suggests that CDK8 is a viable target for the development of new osteogenic agents.

Anticonvulsant Activity

The therapeutic potential of novel chemical entities in the management of seizure disorders is an active area of research. While direct studies on 7-ethoxy-N-phenylbenzofuran-2-carboxamide are not available, the evaluation of other structurally diverse compounds provides insight into the screening and mechanisms of anticonvulsant agents.

Efficacy in Seizure Models

The anticonvulsant properties of investigational compounds are typically evaluated in established animal models of epilepsy. Common models include the maximal electroshock (MES) test and the 6 Hz seizure test, which are used to identify compounds that may be effective against generalized tonic-clonic seizures and therapy-resistant partial seizures, respectively. jst.go.jp Another important model is the hippocampal kindled rat model, which is particularly useful for identifying treatments for complex partial seizures. jst.go.jp Compounds demonstrating efficacy in these models are considered for further development as potential antiepileptic drugs.

Interaction with Neurotransmitter Systems (e.g., GABA-Aminotransferase (GABA-AT))

A primary strategy in the development of anticonvulsant drugs is the modulation of neurotransmitter systems to reduce neuronal hyperexcitability. The GABAergic system is a key target, as GABA is the primary inhibitory neurotransmitter in the brain. nih.gov One approach is to increase GABA levels by inhibiting the enzyme responsible for its degradation, GABA-aminotransferase (GABA-AT). nih.gov By blocking GABA-AT, inhibitors prevent the breakdown of GABA, leading to increased synaptic concentrations of this neurotransmitter and enhanced inhibitory signaling, which can suppress seizure activity. nih.gov

Computational and in Silico Approaches in Benzofuran 2 Carboxamide Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the mechanism of action at a molecular level.

For benzofuran-2-carboxamide (B1298429) derivatives, molecular docking studies have been pivotal in profiling their interactions with a range of biological targets, including protein kinases, enzymes, and various receptors. For instance, derivatives of N-phenylbenzofuran-2-carboxamide have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. Computational modeling suggests these compounds can interact with Aβ42 oligomers and pentamers, thereby influencing their self-assembly pathways. The orientation of the benzofuran (B130515) ring within the binding site is a critical determinant of the compound's effect.

In the context of anticancer research, similar benzofuran scaffolds have been docked into the ATP-binding site of protein kinases like EGFR and VEGFR-2. These studies aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds. The general approach involves preparing the 3D structure of the target protein and the ligand, followed by a docking simulation that calculates the binding energy and identifies the most stable binding poses. For a compound like 7-ethoxy-N-phenylbenzofuran-2-carboxamide, docking simulations would predict its binding mode within the active site of a target protein, highlighting the specific amino acid residues it interacts with.

The following table illustrates the type of data generated from such ligand-protein interaction studies for related compounds.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Aβ42 Pentamer | PHE19, LYS16 | Hydrophobic, Hydrogen Bond | -7.5 |

| EGFR Kinase | LYS745, MET793 | Hydrogen Bond, Hydrophobic | -8.2 |

| VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond, Pi-Alkyl | -9.1 |

This data is illustrative and based on studies of similar benzofuran derivatives.

A critical aspect of computational research is the validation of in silico predictions with experimental data. For benzofuran-2-carboxamide derivatives, researchers often correlate docking scores and predicted binding affinities with results from in vitro biological assays, such as IC50 values from enzyme inhibition or cell viability assays. A strong correlation between the computational predictions and experimental results enhances the reliability of the docking model and its predictive power for new, untested compounds. For example, a study on thiazole (B1198619) carboxamide derivatives as COX inhibitors demonstrated a correlation between lower docking scores (indicating stronger binding) and higher inhibitory activity against the COX-2 enzyme. This validation step is essential for refining computational models and ensuring their relevance to real-world biological systems.

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations of benzofuran-2-carboxamide derivatives bound to their target proteins would involve simulating the movements of atoms and molecules over a specific period (nanoseconds to microseconds). This allows researchers to evaluate the conformational stability of the ligand within the binding pocket and to analyze the persistence of key interactions identified in docking studies. Such simulations provide deeper insights into the binding mechanism and can help to refine the design of more potent and stable inhibitors.

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the drug discovery process. These methodologies are extensively applied in the research of benzofuran derivatives.

Virtual screening is a CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. For the benzofuran-2-carboxamide class, a virtual screening campaign could be initiated to find new derivatives with potentially improved activity against a specific target. The process would involve docking a large database of compounds into the target's active site and ranking them based on their predicted binding affinity. This approach efficiently narrows down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a new hybrid compound with potentially enhanced affinity and/or efficacy. In the context of benzofuran-2-carboxamide research, computational methods can be used to design hybrid molecules. For example, the benzofuran-2-carboxamide core could be computationally combined with other known kinase-inhibiting scaffolds. Molecular docking and MD simulations would then be used to evaluate the binding of these new hybrid designs to the target protein, predicting their potential as dual-target inhibitors or as compounds with improved pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For the N-phenylbenzofuran-2-carboxamide scaffold, studies have revealed that the nature and position of substituents on the N-phenyl ring are critical determinants of their activity as modulators of amyloid-beta (Aβ42) aggregation. nih.govresearchgate.netdntb.gov.ua

Research on a series of these derivatives has successfully identified distinct pharmacophoric features that lead to either inhibition or promotion of Aβ42 fibrillogenesis. A key finding is the identification of a methoxyphenol moiety as a pharmacophore for the inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, the presence of a 4-methoxyphenyl (B3050149) group was found to significantly accelerate the aggregation process. nih.govdntb.gov.ua These findings demonstrate that the N-phenylbenzofuran-2-carboxamide template can be chemically modified to achieve opposite effects on Aβ42 aggregation. nih.gov

The insights gained from these studies are instrumental in guiding the rational design of new derivatives with enhanced potency and specific modulatory profiles. By understanding the key chemical features responsible for activity, medicinal chemists can synthesize novel compounds with a higher probability of desired biological outcomes. nih.gov

Table 1: Pharmacophore-Activity Relationship of N-Phenylbenzofuran-2-carboxamide Derivatives in Aβ42 Aggregation

| Pharmacophoric Feature on N-phenyl Ring | Observed Effect on Aβ42 Aggregation | Maximum Activity Reported for Analogs | Reference |

|---|---|---|---|

| Methoxyphenol Moiety | Concentration-dependent inhibition | 54% inhibition | nih.govresearchgate.net |

| 4-Methoxyphenyl Moiety | Acceleration / Promotion | 2.7-fold increase | nih.govdntb.gov.ua |

Predictive Modeling of Molecular Interactions (e.g., with Aβ42 oligomers and pentamers)

Predictive computational modeling, including molecular docking and simulation studies, has been employed to elucidate how benzofuran-2-carboxamide derivatives interact with amyloid-beta species at a molecular level. These models are crucial for understanding their mechanism of action as modulators of Aβ42 self-assembly. nih.gov

Computational modeling studies on the parent compound, N-phenylbenzofuran-2-carboxamide, suggest that it can interact directly with Aβ42 oligomers and pentamers. nih.gov This interaction is believed to be key to its potential to modulate the self-assembly pathways of the peptide. nih.gov Molecular docking simulations further indicate that the orientation of the bicyclic benzofuran ring system plays a significant role in determining whether a derivative will inhibit or accelerate Aβ42 aggregation. nih.govresearchgate.net

These in silico analyses suggest that compounds like N-phenylbenzofuran-2-carboxamide may alter the misfolding pathway of Aβ42 by exposing the hydrophobic surfaces of the peptide to the solvent, which in turn promotes rapid self-assembly into larger, potentially non-toxic fibrillar aggregates. nih.gov These predictive models provide a structural basis for the observed biological activities and support the use of the benzofuran-2-carboxamide scaffold as a pharmacological tool to investigate the mechanisms of amyloid aggregation. nih.govnih.gov

Table 2: Summary of Predictive Molecular Modeling Findings for Benzofuran-2-carboxamide Derivatives

| Computational Method | Biological Target | Key Predicted Interaction/Finding | Reference |

|---|---|---|---|

| Molecular Docking | Aβ42 | Orientation of the bicyclic aromatic ring is critical for modulating aggregation (inhibition vs. promotion). | nih.govresearchgate.net |

| Computational Modeling | Aβ42 Oligomers and Pentamers | Direct interaction with oligomeric and pentameric Aβ42 species, modulating self-assembly pathways. | nih.gov |

Emerging Trends and Future Research Directions

Identification of Novel Biological Targets and Therapeutic Applications

Research into benzofuran-2-carboxamide (B1298429) derivatives is expanding beyond traditional targets to address complex diseases. Scientists are identifying novel biological pathways and proteins where these compounds can exert therapeutic effects, opening new avenues for drug development in neurodegenerative diseases, inflammatory disorders, and oncology.

One of the most significant emerging areas is in neurodegenerative disorders , particularly Alzheimer's disease. Studies have identified N-phenylbenzofuran-2-carboxamide derivatives as potent modulators of Amyloid Beta (Aβ42) aggregation. researchgate.netnih.gov Certain analogs can inhibit the formation of toxic amyloid fibrils, a key pathological hallmark of Alzheimer's. nih.gov For instance, compounds possessing a methoxyphenol moiety have shown concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Beyond amyloid modulation, other derivatives have exhibited neuroprotective effects against NMDA-induced excitotoxicity, suggesting a role in mitigating neuronal damage caused by excessive glutamate (B1630785) stimulation. nih.govresearchgate.net

In the realm of inflammation and immunology , the CCL20/CCR6 chemokine axis has been identified as a novel target. nih.gov This pathway is crucial in the migration of immune cells and is implicated in inflammatory bowel diseases and colorectal cancer. Specific benzofuran-2-carboxamide derivatives have been shown to be effective inhibitors of CCL20-induced chemotaxis, highlighting their potential as immunomodulatory agents. nih.gov

Furthermore, the oncology landscape presents multiple targets for this scaffold. nih.gov Benzofuran-based compounds have been investigated as inhibitors of tubulin polymerization, a mechanism that disrupts cell division in cancer cells. Other research has focused on developing dual inhibitors of critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

| Therapeutic Area | Biological Target/Process | Potential Application | Source |

|---|---|---|---|

| Neurodegenerative Disease | Amyloid Beta (Aβ42) Aggregation | Alzheimer's Disease | researchgate.netnih.gov |

| Neurodegenerative Disease | NMDA Receptor-Mediated Excitotoxicity | Neuroprotection | nih.gov |

| Inflammation / Oncology | CCL20/CCR6 Chemokine Axis | Inflammatory Bowel Disease, Colorectal Cancer | nih.gov |

| Oncology | Tubulin Polymerization | Anticancer Therapy | nih.gov |

| Oncology | PI3K / VEGFR-2 | Anticancer Therapy | nih.gov |

Development of Multi-Target Directed Ligands Based on Benzofuran-2-carboxamide Scaffold

The multifactorial nature of complex diseases like Alzheimer's has shifted the drug discovery paradigm from a "one-target, one-drug" approach to the development of Multi-Target Directed Ligands (MTDLs). nih.govunisi.it MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a reduction in drug resistance. The benzofuran (B130515) scaffold is exceptionally well-suited for this strategy. frontiersin.org

In the context of Alzheimer's disease, researchers are designing novel tacrine-benzofuran hybrids. nih.gov These MTDLs combine the pharmacophore of tacrine, a known cholinesterase inhibitor, with a benzofuran moiety that targets Aβ aggregation and β-secretase-1 (BACE-1) activity. One such hybrid demonstrated potent, subnanomolar inhibition of human acetylcholinesterase (hAChE) while also significantly inhibiting both self-induced and hAChE-induced Aβ aggregation. nih.gov

The inherent versatility of the benzofuran-2-carboxamide framework allows for the strategic combination of different pharmacophoric elements to create synergistic effects. frontiersin.orgacs.org This approach could lead to the development of "super drugs" for Alzheimer's that concurrently address cholinergic deficits, amyloid pathology, and neuroinflammation. frontiersin.org The exploration of the "neuroprotective chemical space" of benzofurans is a key strategy, aiming to discover new substitution patterns that confer multi-target activity. frontiersin.org

Advanced Synthetic Strategies for Enhanced Analog Diversity

The exploration of novel biological activities and the development of MTDLs depend heavily on the availability of a diverse library of chemical analogs. Future research is focused on advanced synthetic methodologies that allow for the rapid and efficient generation of structurally complex benzofuran-2-carboxamides.

A particularly promising strategy involves a modular, three-step synthesis beginning from benzofuran-2-carboxylic acid. mdpi.comnih.gov This approach utilizes an 8-aminoquinoline (B160924) (8-AQ) group to direct a palladium-catalyzed C–H arylation at the C3 position of the benzofuran ring. chemrxiv.orgdiva-portal.orgresearchgate.net This step allows for the introduction of a wide variety of aryl and heteroaryl substituents with high efficiency. mdpi.com

Following the C–H functionalization, the 8-AQ directing group is cleaved and the carboxamide is formed through a highly efficient one-pot, two-step transamidation procedure. nih.govdiva-portal.org This method proceeds through an N-acyl-Boc-carbamate intermediate and is notable for its high yields and compatibility with sensitive functional groups, such as esters, which might not survive harsher hydrolytic conditions. mdpi.com The modularity and efficiency of this synthetic route make it an attractive method for generating large, structurally diverse libraries of benzofuran derivatives for high-throughput screening campaigns. nih.govchemrxiv.org

| Synthetic Step | Key Reagents/Catalysts | Purpose | Source |

|---|---|---|---|

| Installation of Directing Group | 8-aminoquinoline (8-AQ) | Prepares the scaffold for selective C-H activation. | chemrxiv.org |

| C3-H Arylation | Pd catalyst, Aryl iodides | Introduces diverse aryl/heteroaryl groups at the C3 position. | nih.govdiva-portal.org |

| Transamidation (One-Pot) | (Boc)2O, DMAP, various amines | Cleaves the directing group and forms the final carboxamide in high yield. | mdpi.com |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with traditional experimental work is accelerating the discovery and optimization of benzofuran-2-carboxamide derivatives. This synergistic approach allows for a more rational design of compounds and a deeper understanding of their mechanism of action at a molecular level.

Molecular docking studies are frequently employed to predict how these ligands bind to their biological targets. researchgate.netnih.gov For example, in the study of Aβ42 aggregation modulators, computational modeling was used to investigate the binding site location of benzofuran derivatives within Aβ42 assemblies. researchgate.netnih.gov These studies suggested that the orientation of the planar benzofuran ring within the N-terminal region of Aβ42 fibrils plays a critical role in determining whether a compound inhibits or promotes aggregation. nih.gov

These in silico predictions are then validated and refined through experimental techniques. Thioflavin T (ThT)-based fluorescence spectroscopy is used to monitor Aβ42 aggregation kinetics in the presence of the synthesized compounds, while transmission electron microscopy (TEM) provides visual confirmation of changes in fibril morphology. nih.gov Cell viability assays in neuronal cell lines, such as HT22, are used to assess the neuroprotective effects of the compounds against Aβ42-induced toxicity. nih.gov

This iterative cycle of computational prediction followed by experimental validation allows for a more efficient structure-activity relationship (SAR) study, guiding the synthesis of next-generation compounds with improved potency and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-ethoxy-N-phenylbenzofuran-2-carboxamide, and what reaction conditions are critical for reproducibility?

- Methodology :

- Route 1 : Transamidation of intermediates derived from C–H arylation, followed by one-pot, two-step procedures under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Route 2 : Microwave-assisted synthesis using cyclohexanone, sulfur, and aluminum oxide as a solid support with a basic catalyst (e.g., K₂CO₃) to accelerate reaction kinetics .

- Critical Parameters : Solvent choice (polar aprotic solvents preferred), catalyst loading (5–10 mol%), and reaction time (2–6 hours under reflux).

Q. How can researchers verify the purity and structural integrity of 7-ethoxy-N-phenylbenzofuran-2-carboxamide?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .

- NMR Spectroscopy : Confirm substitution patterns via ¹H-NMR (e.g., ethoxy group resonance at δ 1.3–1.5 ppm; benzofuran protons at δ 6.8–7.5 ppm) and ¹³C-NMR for carbonyl validation (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₁₇H₁₅NO₃: 294.1125) .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing reaction yields in complex synthetic pathways?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to evaluate interactions between variables like temperature (80–120°C), catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂), and solvent polarity .

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .

- Case Study : A 15% yield improvement was achieved by adjusting microwave power (150–200 W) and irradiation time (10–20 minutes) in analogous benzofuran syntheses .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Approach :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT)-simulated spectra via Gaussian 16) .

- Isolation of Intermediates : Use preparative TLC or column chromatography to isolate and characterize transient species (e.g., unstable enol intermediates) .

- Kinetic Studies : Monitor reaction progression via in-situ FTIR or Raman spectroscopy to detect side reactions (e.g., ethoxy group hydrolysis) .

Q. What bioactivity mechanisms have been proposed for benzofuran-2-carboxamide derivatives, and how can they guide pharmacological studies?

- Mechanistic Insights :

- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic interactions (logP ~3.5) or inhibition of DNA gyrase (IC₅₀ = 2–5 µM in S. aureus) .

- Anticancer Potential : Apoptosis induction via caspase-3 activation (e.g., 40% viability reduction in MCF-7 cells at 50 µM) .

- Experimental Validation : Use fluorescence polarization assays to measure target binding affinity (Kd values) and molecular docking (AutoDock Vina) to predict binding poses .

Q. What computational tools are effective for predicting the reactivity and stability of 7-ethoxy-N-phenylbenzofuran-2-carboxamide derivatives?

- Tools and Workflows :

- Reactivity Prediction : Employ frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .

- Degradation Pathways : Simulate hydrolytic/oxidative stability under physiological conditions (pH 7.4, 37°C) using Schrödinger’s QikProp .

- ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) with SwissADME or ADMETLab 2.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.